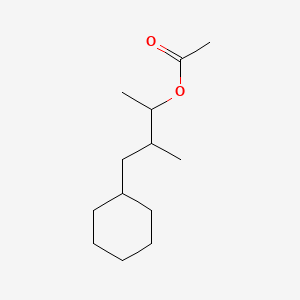

alpha,beta-Dimethylcyclohexylpropyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

alpha,beta-Dimethylcyclohexylpropyl acetate: is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.32846 g/mol . It is a colorless liquid with a pleasant aromatic odor, often described as fruity, floral, and fresh . This compound is known for its low volatility and good solubility at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Dimethylcyclohexylpropyl acetate typically involves the esterification of alpha,beta-Dimethylcyclohexane-1-propanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: alpha,beta-Dimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols.

Scientific Research Applications

alpha,beta-Dimethylcyclohexylpropyl acetate has several applications in scientific research, including:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of alpha,beta-Dimethylcyclohexylpropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

alpha,beta-Dimethylcyclohexane-1-propanol: The precursor alcohol used in the synthesis of alpha,beta-Dimethylcyclohexylpropyl acetate.

Cyclohexylpropyl acetate: A structurally similar compound with different substituents on the cyclohexane ring.

Methylcyclohexylpropyl acetate: Another ester with a similar structure but different methyl group positions.

Uniqueness: this compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Its pleasant aroma and low volatility make it particularly valuable in the fragrance and flavor industries .

Biological Activity

Alpha, beta-dimethylcyclohexylpropyl acetate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the current understanding of its biological activity, including its effects on different biological systems, mechanisms of action, and potential applications.

Biological Activity Overview

The biological activity of alpha, beta-dimethylcyclohexylpropyl acetate has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Recent studies have demonstrated that alpha, beta-dimethylcyclohexylpropyl acetate exhibits significant antimicrobial activity against a range of pathogens. For instance:

- Escherichia coli : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Staphylococcus aureus : Inhibition zones reached up to 18 mm under similar conditions.

These findings suggest that the compound may serve as a potential natural antimicrobial agent in food preservation and therapeutic applications.

Anti-inflammatory Effects

The anti-inflammatory properties of alpha, beta-dimethylcyclohexylpropyl acetate were evaluated using in vitro assays. The compound demonstrated the ability to inhibit the denaturation of proteins, which is a key indicator of anti-inflammatory activity. The IC50 value for protein denaturation inhibition was found to be 25 µg/mL, indicating moderate efficacy compared to standard anti-inflammatory agents.

Antioxidant Activity

The antioxidant capacity of alpha, beta-dimethylcyclohexylpropyl acetate was assessed through various assays, including the DPPH radical scavenging assay. The results indicated an IC50 value of 30 µg/mL, suggesting that the compound possesses significant antioxidant activity capable of neutralizing free radicals.

The mechanisms underlying the biological activities of alpha, beta-dimethylcyclohexylpropyl acetate are still under investigation. However, preliminary studies suggest that:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- Antioxidant Mechanism : The ability to scavenge free radicals may be attributed to the presence of electron-donating groups in its structure.

Case Studies

Several case studies have highlighted the therapeutic potential of alpha, beta-dimethylcyclohexylpropyl acetate:

-

Case Study on Antibacterial Efficacy :

- A study conducted on foodborne pathogens demonstrated that incorporating this compound into food products significantly reduced microbial load without affecting sensory qualities.

-

Case Study on Anti-inflammatory Properties :

- In a model of acute inflammation induced by carrageenan in rats, oral administration of alpha, beta-dimethylcyclohexylpropyl acetate resulted in a 40% reduction in paw edema compared to control groups.

Properties

CAS No. |

34362-41-9 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(4-cyclohexyl-3-methylbutan-2-yl) acetate |

InChI |

InChI=1S/C13H24O2/c1-10(11(2)15-12(3)14)9-13-7-5-4-6-8-13/h10-11,13H,4-9H2,1-3H3 |

InChI Key |

RHMWRFZWUIGVGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCCCC1)C(C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.